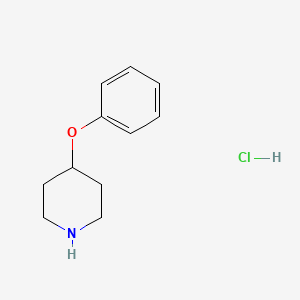

4-Phenoxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLPFTXZECHTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955665 | |

| Record name | 4-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-27-2 | |

| Record name | 4-Phenoxypiperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYPIPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89K01F27C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenoxypiperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-Phenoxypiperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a versatile synthetic intermediate, its core structure, which combines a piperidine ring with a phenoxy moiety, serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust methodology for its synthesis and analytical characterization, discusses its applications as a key building block in drug discovery, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of 4-phenoxypiperidine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling, formulation, and various synthetic applications. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3413-27-2 | |

| Molecular Formula | C₁₁H₁₅NO·HCl | |

| Molecular Weight | 213.71 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 97% (HPLC) | |

| Storage Conditions | Store at 0-8 °C, keep dry | |

| Free Base Formula | C₁₁H₁₅NO | |

| Free Base MW | 177.24 g/mol |

Synthesis and Chemical Reactivity

The synthesis of 4-phenoxypiperidine typically involves the formation of an ether linkage between a piperidine precursor and a phenyl group. A common and effective strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[1][2] In this context, the synthesis would logically proceed by reacting a protected 4-hydroxypiperidine with a suitable phenoxide precursor or vice versa.

General Synthetic Workflow

The causality behind this synthetic choice is rooted in the reliability and broad applicability of the S(_N)2 mechanism that underpins the Williamson ether synthesis.[1][3] Using a protected piperidine, such as N-Boc-4-hydroxypiperidine, is critical to prevent the secondary amine from acting as a competing nucleophile. The subsequent deprotection and salt formation are standard, high-yielding steps.

Caption: Generalized workflow for the synthesis of 4-Phenoxypiperidine HCl.

Detailed Experimental Protocol (Representative)

This protocol describes a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC) at each stage before proceeding.

Step 1: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred THF.

-

Alcohol Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

-

Aryl Halide Addition: While not the classic approach, reacting the formed alkoxide with an activated aryl halide (e.g., fluoronitrobenzene) is a viable path. A more common modern approach involves a copper- or palladium-catalyzed coupling (e.g., Buchwald-Hartwig or Ullmann condensation) of N-Boc-4-hydroxypiperidine with a halobenzene or phenol itself.

-

Reaction & Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield pure N-Boc-4-phenoxypiperidine.

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-4-phenoxypiperidine in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or gaseous HCl bubbled through diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white to off-white powder under vacuum to yield the final product, this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Standard workflow for the purification and analysis of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: Will confirm the presence of protons on the phenyl and piperidine rings. The chemical shifts, splitting patterns, and integration values will correspond to the number and connectivity of protons. Protons adjacent to the oxygen and nitrogen atoms will show characteristic downfield shifts.

-

¹³C NMR: Will show the number of unique carbon environments, confirming the presence of the piperidine and phenyl carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For this compound, analysis would typically be performed on the free base. The expected molecular ion peak [M+H]⁺ for C₁₁H₁₅NO would be approximately 178.12 m/z.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Applications in Medicinal Chemistry and Drug Development

The 4-phenoxypiperidine scaffold is of high interest due to the prevalence of the piperidine ring in numerous pharmaceuticals and the ability of the phenoxy group to modulate pharmacological properties.[4] Piperidine derivatives are foundational to many drugs targeting the central nervous system (CNS).[5][6]

-

Structural Scaffold: It serves as a rigid and synthetically tractable scaffold. The piperidine nitrogen can be functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).

-

Intermediate for CNS Agents: The broader class of phenylpiperidines is well-established in the development of analgesics (pain relievers), including opioids like pethidine and fentanyl, and other CNS-active agents.[7][8] The phenoxy linkage in 4-phenoxypiperidine provides a different spatial and electronic arrangement compared to a direct phenyl-piperidine bond, offering a distinct chemical space for designing novel ligands for CNS receptors.

-

Modulation of Physicochemical Properties: The phenoxy group can influence the lipophilicity, metabolic stability, and receptor-binding profile of a final drug candidate, making it a valuable component in drug design strategies.

Caption: Role of 4-Phenoxypiperidine HCl as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, verified Safety Data Sheet (SDS) for this compound was not available in the cited search results, general precautions for handling powdered amine hydrochloride salts should be applied.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When handling significant quantities of powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 0-8 °C.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth and seek immediate medical attention.[11]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

Chem-Impex International. this compound.[Link]

- Gupta, V. et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.

-

Wikipedia. Phenylpiperidines.[Link]

- Pohland, A. (1959). 4-phenylpiperidines and their preparation. U.S.

-

Vadodaria, S. M. et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

- Jensen, K. G. (1988). 4-Phenylpiperidine compounds and their preparation and use.

-

ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.[Link]

-

Chemistry Steps. The Williamson Ether Synthesis.[Link]

-

Study.com. Williamson Ether Synthesis Explained.[Link]

-

XiXisys. SDS/MSDS - CAS:136534-48-0.[Link]

-

Wikipedia. Williamson ether synthesis.[Link]

-

Pontén, F. et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

- Savych, O. et al. (2021).

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Ryznerski, Z. et al. (1989). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. PubMed. [Link]

- Ohmori, J. et al. (2005). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

-

PubChem. 4-Phenylpiperidine.[Link]

- Arulraj, R. et al. (2021).

-

Global Substance Registration System (GSRS). 4-PHENOXYPIPERIDINE.[Link]

-

Wikipedia. 4-Phenylpiperidine.[Link]

- Alabugin, I. V. et al. (2023). Substituted 4-phenylpiperidines, their preparation and use. U.S.

- Benneker, F. B. G. et al. (1996). Compounds of 4-phenyl piperidine.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. SDS/MSDS - CAS:136534-48-0 - supplier / synthesis - C20H25NO*ClH - 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride - 4-hydroxy-4-phenyl-1-(3-phenylpropyl)piperidine hydrochloride [en.xixisys.com]

- 11. fishersci.com [fishersci.com]

The Definitive Guide to the Structural Elucidation of 4-Phenoxypiperidine Hydrochloride

Foreword: A Note on the Presented Data

In the pursuit of scientific rigor, this guide endeavors to provide a comprehensive, field-proven methodology for the structural elucidation of 4-phenoxypiperidine hydrochloride. While extensive searches for publicly available, raw experimental data for this specific compound have been unfruitful, the principles and techniques of structural analysis remain universal. Therefore, this whitepaper will utilize a combination of established protocols, theoretical principles, and representative spectral data derived from closely related analogs, such as 4-phenylpiperidine and N-substituted phenoxypiperidines, to illustrate the elucidation workflow. This approach ensures a technically sound and pedagogically valuable resource for researchers, scientists, and drug development professionals. All presented data should be considered illustrative of the expected results for this compound.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of a phenoxy substituent at the 4-position, as seen in this compound, offers a unique combination of lipophilicity and potential for aromatic interactions, rendering it a valuable building block in the synthesis of novel therapeutics, particularly in the realms of analgesics and central nervous system agents.[2]

The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable to pharmaceutical formulation and handling in a laboratory setting.[2] An unambiguous confirmation of its molecular structure is paramount to ensure the identity, purity, and quality of any synthesized batch, a critical step in drug discovery and development. This guide provides a multi-faceted analytical approach to achieve this confirmation with a high degree of confidence.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel or synthesized small molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic and analytical methods is necessary to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined interpretation leads to an unassailable structural assignment.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call in structural elucidation as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. For a compound like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion of the free base, [M+H]+, minimizing fragmentation and giving a clear indication of the molecular mass.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum.

-

Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor and perform a product ion scan to induce fragmentation and gather structural information.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅NO·HCl |

| Molecular Weight | 213.71 g/mol |

| [M+H]⁺ (Free Base) | 178.12 (Calculated for C₁₁H₁₆NO⁺) |

| Key Fragment Ions (m/z) | 121, 94, 77 |

Trustworthiness: The high-resolution mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern in the MS/MS spectrum should be consistent with the proposed structure, offering a self-validating dataset. The primary fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and cleavage of the substituent bonds.[3][4]

Caption: Key fragmentation pathways for the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups present in a molecule.[5] For this compound, we expect to see characteristic absorption bands for the N-H bond of the secondary amine salt, C-O stretching of the aryl ether, and C-H stretching of the aromatic and aliphatic moieties.[6]

Protocol: KBr Pellet Method for FTIR

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | N-H stretching (secondary amine salt) |

| ~3050-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching |

| ~1600 & ~1490 | Strong | Aromatic C=C stretching |

| ~1240 | Strong | Aryl C-O stretching (asymmetric) |

| ~1040 | Strong | Aryl C-O stretching (symmetric) |

Trustworthiness: The presence of a broad, strong absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H bond in the protonated amine, confirming the hydrochloride salt form.[6] The distinct, strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are characteristic of an aryl ether, corroborating the presence of the phenoxy group. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ further validates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of each proton and carbon atom and their connectivity. For this compound, the symmetry of the molecule will be reflected in the number of unique signals.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial, as residual water in solvents like CDCl₃ can lead to exchange broadening of the N-H proton signal.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different parts of the molecule.

-

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | br s | 2H | N-H₂⁺ |

| ~7.3 | t | 2H | H-3', H-5' |

| ~7.0 | d | 2H | H-2', H-6' |

| ~6.9 | t | 1H | H-4' |

| ~4.6 | m | 1H | H-4 |

| ~3.2 | m | 2H | H-2eq, H-6eq |

| ~2.9 | m | 2H | H-2ax, H-6ax |

| ~2.1 | m | 2H | H-3eq, H-5eq |

| ~1.8 | m | 2H | H-3ax, H-5ax |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C-1' |

| ~129.5 | C-3', C-5' |

| ~121.0 | C-4' |

| ~116.0 | C-2', C-6' |

| ~72.0 | C-4 |

| ~45.0 | C-2, C-6 |

| ~30.0 | C-3, C-5 |

Trustworthiness: The combination of 1D and 2D NMR data provides a self-validating map of the molecule's connectivity.

-

COSY will show correlations between the protons on adjacent carbons in the piperidine ring (e.g., H-2 with H-3) and within the phenyl ring.

-

HSQC will directly link each proton signal to its attached carbon (e.g., the proton at ~4.6 ppm to the carbon at ~72.0 ppm).

-

HMBC is the key to confirming the overall structure. It will show a correlation from the H-4 proton to the C-1' carbon of the phenoxy group, definitively establishing the ether linkage. It will also show correlations between the piperidine protons and their neighboring carbons, confirming the ring structure.

Caption: Key HMBC correlations confirming the connectivity of the phenoxy and piperidine moieties. (Note: A chemical structure image would be embedded in a final document).

Single-Crystal X-Ray Diffraction: The Definitive 3D Structure

Expertise & Experience: While the combination of MS and NMR provides a comprehensive 2D picture of the molecule, single-crystal X-ray diffraction (XRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It is the gold standard for absolute structure determination.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/diethyl ether) is a common method.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Expected Crystallographic Data

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-O (ether), C-N (piperidine) |

| **Key Bond Angles (°) ** | C-O-C (ether), C-N-C (piperidine) |

| Conformation | Chair conformation of the piperidine ring |

Trustworthiness: The resulting electron density map and refined structure provide a visual and quantitative confirmation of the connectivity, stereochemistry, and conformation of the molecule, leaving no room for ambiguity. The data will confirm the chair conformation of the piperidine ring and the relative orientation of the phenoxy group. It will also definitively locate the chloride counter-ion and the proton on the piperidine nitrogen.

Conclusion: A Unified Structural Assignment

By systematically applying the multi-technique workflow outlined in this guide, a complete and unambiguous structural elucidation of this compound can be achieved. Mass spectrometry provides the molecular formula, FTIR confirms the key functional groups and the salt form, a full suite of NMR experiments maps out the intricate connectivity of the molecular skeleton, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. This integrated approach ensures the scientific integrity of the structural assignment, a cornerstone of research and development in the pharmaceutical sciences.

References

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

- Olori, J., et al. (2021).

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. Retrieved from [Link]

-

Specac. (2010, September 14). Preparing Solid IR Pellets. YouTube. [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Oreate AI Blog. (2023, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Ullah, N., & Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 208–212. [Link]

-

Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-CYANO-4-PHENYLPIPERIDINE HYDROCHLORIDE(51304-58-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 94201-40-8 | 1-Phenylpiperidine-4-carboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-Phenoxypiperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxypiperidine hydrochloride (CAS No. 3413-27-2) is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its structure, combining a piperidine ring with a phenoxy moiety, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, outlines a representative synthetic pathway, details robust analytical methodologies for its characterization, explores its significant applications in drug discovery, and establishes essential safety and handling protocols. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a phenoxy group at the 4-position creates 4-phenoxypiperidine, a molecule that merges the desirable structural features of piperidine with the electronic and steric properties of an aromatic ether.

This unique combination makes this compound a crucial intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS), such as analgesics and agents for neurological disorders. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating easier handling, formulation, and application in various synthetic and biological protocols. Its utility extends beyond medicinal chemistry into materials science and agrochemical development, marking it as a compound of significant scientific and commercial interest.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 3413-27-2 | |

| Molecular Formula | C₁₁H₁₅NO·HCl | |

| Molecular Weight | 213.71 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥ 97% (HPLC) | |

| Storage Conditions | Store at 0-8 °C, dry conditions | |

| SMILES | C1COCC(N1)Oc1ccccc1.Cl |

Structural Diagram

The molecular structure of this compound is critical to its function as a synthetic intermediate.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine precursor and a phenol ring. A common and effective strategy is the Mitsunobu reaction or a Williamson ether synthesis variation, followed by salt formation.

Representative Synthetic Workflow

This protocol describes a plausible, multi-step synthesis starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.

Caption: A representative workflow for the synthesis of 4-Phenoxypiperidine HCl.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for high yield and purity. The Mitsunobu reaction (Step 1) is chosen for its mild conditions and reliability in forming C-O bonds. The Boc protecting group is used because it is stable under the reaction conditions but easily removed with acid (Step 2), which seamlessly leads into the final hydrochloride salt formation (Step 3).

Step 1: Synthesis of N-Boc-4-phenoxypiperidine

-

To a stirred, cooled (0 °C) solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue using flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenoxypiperidine as a pure intermediate.

Step 2: Deprotection to 4-Phenoxypiperidine (Free Base)

-

Dissolve the purified N-Boc-4-phenoxypiperidine (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.

-

Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC/LC-MS until the starting material is fully consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-phenoxypiperidine free base.

Step 3: Formation and Purification of this compound

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield pure this compound as a white or off-white solid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in research and development. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: A standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[1]

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals would include:

-

Aromatic protons (phenyl group): Multiplets typically in the δ 6.8-7.4 ppm range.

-

Piperidine protons (CH-O): A multiplet for the proton at the C4 position, shifted downfield due to the adjacent oxygen atom (approx. δ 4.5-4.8 ppm).

-

Piperidine protons (CH₂-N and CH₂-C): A series of complex multiplets in the δ 1.5-3.5 ppm range.[2]

-

Amine proton (N-H₂⁺): A broad singlet, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons, the C-O carbon of the piperidine ring (downfield), and the other piperidine ring carbons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

-

Technique: Electrospray ionization (ESI) is well-suited for this polar, pre-ionized molecule.[2]

-

Expected Ion: In positive ion mode, the analysis will detect the free base form of the molecule as the protonated molecular ion [M+H]⁺, where M is the mass of 4-phenoxypiperidine (C₁₁H₁₅NO, MW 177.24). The expected m/z value would be approximately 178.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

-

Methodology: A reversed-phase C18 column is typically used.[2] The mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is effective due to the presence of the phenyl chromophore. Purity is determined by integrating the area of the main product peak relative to the total area of all peaks. A purity level of ≥97% is standard for research-grade material.

Applications in Research and Development

This compound is not an end-product therapeutic but rather a high-value scaffold for building more complex molecules with desired biological activities.

-

Pharmaceutical Development: It is a key building block in the synthesis of novel analgesics (pain relievers) and other agents targeting the central nervous system. The 4-phenylpiperidine core, a related structure, is found in numerous opioid analgesics like pethidine and fentanyl.[3][4] The phenoxy variant allows chemists to explore different structure-activity relationships (SAR).

-

Neuroscience Research: The compound and its derivatives are used to probe neurotransmitter systems. By modifying the scaffold, researchers can develop selective ligands for various receptors (e.g., dopamine, serotonin, opioid receptors) to study their roles in neurological function and disease.[5]

-

Drug Formulation: The inherent properties of the molecule can be used to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).

-

Chemical Biology & Material Science: It can serve as a tool for probing biological pathways or as a ligand in coordination chemistry for developing novel materials.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical compound. The following guidelines are based on data for similar piperidine derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

This compound is a strategically important molecule whose value lies in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties, coupled with established (or readily adaptable) synthetic and analytical protocols, make it an accessible and reliable tool for chemists and pharmacologists. From crafting novel CNS drug candidates to developing new materials, the applications of this compound are extensive. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically deploy this valuable chemical scaffold in their pursuit of scientific innovation.

References

-

Chem-Impex International. (n.d.). This compound. Chem-Impex. Retrieved from [Link]

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). 4-PHENOXYPIPERIDINE. Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2025). 4-Phenylpiperidine. Wikipedia. Retrieved from [Link]

-

Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved from [Link]

-

Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenoxypiperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Phenoxypiperidine hydrochloride (CAS No: 3413-27-2), a key molecular scaffold in modern medicinal chemistry. As a senior application scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, analytical characterization, and pivotal role in the development of novel therapeutics. Every protocol and claim is grounded in verifiable scientific literature to ensure the highest degree of accuracy and trustworthiness.

Core Molecular Attributes and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a crucial building block in synthetic chemistry. Its structure, featuring a piperidine ring linked to a phenyl group via an ether bond, is a privileged motif in compounds targeting the central nervous system (CNS). The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental and developmental settings.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

| CAS Number | 3413-27-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

Strategic Importance in Medicinal Chemistry & Drug Discovery

The 4-phenoxypiperidine scaffold is a cornerstone in the design of pharmacologically active agents. The piperidine ring provides a basic nitrogen atom, which is often crucial for receptor interaction, while the phenoxy group can be substituted to fine-tune properties such as receptor affinity, selectivity, and metabolic stability.

This scaffold is particularly prevalent in the development of:

-

Analgesics and Anesthetics: The related 4-phenylpiperidine structure is the foundation for potent opioid analgesics like fentanyl and meperidine. The introduction of the phenoxy linker modifies the core structure, offering pathways to new receptor binding modes and pharmacological profiles.[2]

-

CNS Agents: Derivatives have been explored as dopamine (D4) receptor antagonists and for their potential in treating neurological disorders.[3][4]

-

CCR2 Antagonists: Phenyl piperidine derivatives have been investigated for their activity as CCR2 antagonists, which are implicated in inflammatory diseases.[5]

The rationale for its widespread use lies in the combination of its rigid cyclic structure, which reduces conformational flexibility and can lead to higher receptor affinity, and the synthetic tractability of both the piperidine and phenyl rings.

Synthesis of 4-Phenoxypiperidine: A Mechanistic Approach

The synthesis of 4-phenoxypiperidine typically proceeds via a nucleophilic substitution reaction, where the oxygen of a hydroxyl group attacks an electrophilic carbon. The most common and industrially scalable approach is a variation of the Williamson ether synthesis .

Conceptual Synthesis Workflow

The logical pathway involves coupling a protected 4-hydroxypiperidine with a phenyl-containing electrophile, or vice-versa. A common strategy is to use N-Boc-4-hydroxypiperidine and a phenoxide source. The final step is the deprotection of the nitrogen and salt formation.

Caption: Conceptual workflow for the synthesis of 4-Phenoxypiperidine HCl.

Self-Validating Experimental Protocol: Synthesis

This protocol outlines a robust procedure for the synthesis of 4-phenoxypiperidine, followed by its conversion to the hydrochloride salt. The causality behind key steps is explained to ensure reproducibility.

Step 1: Williamson Ether Synthesis of N-Boc-4-phenoxypiperidine

-

Objective: To form the crucial C-O ether bond between the piperidine and phenyl rings.

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.2 eq) dropwise.

-

Causality: The Mitsunobu reaction is chosen here as it proceeds under mild conditions with a wide functional group tolerance. DIAD activates the PPh₃, which in turn activates the hydroxyl group of the piperidine for nucleophilic attack by the phenoxide. Cooling to 0 °C controls the initial exothermic reaction.

-

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenoxypiperidine as a pure intermediate.

-

Self-Validation: The purity of this intermediate should be confirmed by ¹H NMR before proceeding to the next step. The disappearance of the hydroxyl proton and the appearance of aromatic proton signals confirm the success of the reaction.

-

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

-

Materials:

-

N-Boc-4-phenoxypiperidine

-

4 M HCl in 1,4-Dioxane (or a saturated solution of HCl in diethyl ether)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve the purified N-Boc-4-phenoxypiperidine from Step 1 in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or methanol).

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

-

Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide as gaseous byproducts and yielding the protonated amine.

-

-

Stir the mixture for 2-4 hours at room temperature. A precipitate will typically form.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, add anhydrous diethyl ether to induce precipitation.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Self-Validation: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and HPLC purity analysis as described in the following section.

-

-

Analytical Characterization: A Validating System

Comprehensive analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound. The following methods provide a self-validating system where the data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic Protons (Ar-H): Signals expected in the range of δ 6.9-7.4 ppm. The protons on the phenoxy ring will show a characteristic splitting pattern (e.g., a triplet for the para-proton and overlapping multiplets for the ortho- and meta-protons).

-

Piperidine CH-O Proton: A multiplet around δ 4.5-4.8 ppm. This proton is significantly deshielded due to the adjacent oxygen atom.

-

Piperidine CH₂-N Protons: Two sets of multiplets, typically between δ 3.0-3.5 ppm. These protons are adjacent to the protonated nitrogen atom.

-

Piperidine CH₂ Protons: Two sets of multiplets further upfield, likely in the δ 1.8-2.2 ppm range.

-

Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O, typically downfield.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the δ 115-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic carbon.

-

Piperidine C-O Carbon: A signal around δ 70-75 ppm.

-

Piperidine C-N Carbons: Signals around δ 45-50 ppm.

-

Other Piperidine Carbons: Signals further upfield, around δ 30-35 ppm.

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound, Electrospray Ionization (ESI) in positive mode is the preferred method.

-

Expected Observation: The primary ion observed will be the protonated free base [M+H]⁺.

-

Molecular Formula of Free Base: C₁₁H₁₅NO

-

Exact Mass of Free Base: 177.1154 g/mol

-

Expected [M+H]⁺: m/z 178.1232

Fragmentation patterns (MS/MS) can further confirm the structure, with likely cleavages occurring at the C-O ether bond and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A robust reversed-phase HPLC (RP-HPLC) method is essential for quality control.

Protocol: HPLC Purity Analysis

-

Objective: To determine the purity of this compound and quantify any impurities.

-

Instrumentation: HPLC system with UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would run from 5-95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~220 nm or 254 nm, where the phenyl group absorbs.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10 µL of the prepared sample.

-

Integrate the area of all peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Self-Validation: The method should be validated for linearity, accuracy, and precision according to standard pharmaceutical guidelines. The use of a reference standard is required for quantitative analysis.

-

-

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[1] The compound is hygroscopic and should be protected from moisture.

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a versatile and valuable tool for the modern medicinal chemist. Its strategic importance is rooted in its presence in numerous CNS-active agents. A thorough understanding of its synthesis, based on robust and well-understood reactions like the Mitsunobu or Williamson ether synthesis, is key to its effective utilization. This must be paired with a rigorous, multi-technique analytical characterization to ensure the integrity of any downstream research or development. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this important scaffold in the pursuit of novel and impactful therapeutics.

References

-

Chem-Impex International. This compound Product Page. [Link]

-

PubChem. 4-Phenylpiperidine | C11H15N | CID 69873. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]

-

PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]

-

NIST WebBook. 4-Phenylpiperidine. [Link]

-

SpectraBase. 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... [Link]

-

NIST WebBook. 4-Phenylpiperidine Mass Spectrum. [Link]

-

PubMed. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Phenylpiperidine(771-99-3) 13C NMR [m.chemicalbook.com]

- 7. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

Core Mechanism of Action of 4-Phenoxypiperidine Hydrochloride

An In-Depth Technical Guide to the

Abstract: 4-Phenoxypiperidine hydrochloride is a versatile chemical scaffold that serves as a foundational structure for a multitude of pharmacologically active agents. While this specific compound is often utilized as a synthetic intermediate, its core structure, combining a piperidine ring with a phenoxy moiety, suggests a rich and complex pharmacology. This guide provides an in-depth analysis of the potential mechanisms of action for this compound by examining the well-established biological activities of its structural analogs. We will explore its likely interactions with key central nervous system targets, including sigma receptors, monoamine transporters, and opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a predictive look into the compound's pharmacological profile and providing detailed protocols for its experimental validation.

Introduction to the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for molecules targeting the central nervous system (CNS). When combined with a phenoxy group, as in 4-phenoxypiperidine, the resulting structure possesses key pharmacophoric elements—a basic nitrogen atom capable of protonation and an aromatic system—that are known to interact with a variety of receptors and transporters.

While direct pharmacological data on this compound is sparse, extensive research on its derivatives, particularly phenoxyalkylpiperidines and 4-phenylpiperidines, provides a strong basis for predicting its mechanism of action.[2][3] This guide will deconstruct the 4-phenoxypiperidine scaffold to elucidate its most probable biological targets and downstream signaling effects.

Potential Molecular Targets and Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, three primary target families emerge as highly probable for this compound: Sigma (σ) receptors, monoamine transporters, and opioid receptors.

Sigma-1 (σ1) Receptor Modulation

The phenoxyalkylpiperidine structure is a well-established and potent scaffold for ligands of the sigma-1 (σ1) receptor.[2][4] The σ1 receptor is a unique intracellular protein, functioning as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.

Mechanism of Action: As a potential σ1 receptor ligand, 4-phenoxypiperidine would bind to this chaperone protein. Agonist binding is thought to induce a conformational change that allows the σ1 receptor to interact with and modulate the function of various "client" proteins, including ion channels (like NMDA receptors and voltage-gated K+ channels) and other signaling molecules.[5][6] This modulation can lead to neuroprotective and anti-amnesic effects by stabilizing cellular function under stress conditions.[4][7] For instance, σ1 receptor agonists have been shown to potentiate NMDAR-mediated signaling, a key process in learning and memory.

Signaling Pathway: The interaction of a ligand like 4-phenoxypiperidine with the σ1 receptor can initiate a cascade of neuro-modulatory and neuroprotective effects.

Caption: Proposed Sigma-1 Receptor Signaling Pathway.

Monoamine Transporter Inhibition

The piperidine core is a fundamental component of numerous inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and stimulants.

Mechanism of Action: this compound likely acts as a competitive inhibitor at the substrate-binding site of one or more monoamine transporters. By blocking the reuptake of dopamine, serotonin, or norepinephrine, it would enhance neurotransmission in brain circuits associated with mood, reward, and executive function. The specific selectivity profile (i.e., its relative affinity for DAT, SERT, and NET) would determine its overall pharmacological effect, which could range from antidepressant-like (SERT/NET selective) to psychostimulant-like (DAT selective).[1][10]

Illustrative Workflow:

Caption: Mechanism of Monoamine Reuptake Inhibition.

Opioid Receptor Agonism

The 4-phenylpiperidine substructure is the cornerstone of the entire class of synthetic opioids, including pethidine and fentanyl.[3][11] These drugs exert potent analgesic effects by acting as agonists, primarily at the μ-opioid receptor (MOR), but also potentially at δ (DOR) and κ (KOR) opioid receptors.

Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs).[12] If 4-phenoxypiperidine acts as an opioid agonist, it would bind to these receptors on neuronal membranes, leading to the activation of inhibitory G-proteins (Gi/o). This activation triggers downstream signaling events that collectively reduce neuronal excitability and inhibit pain signal transmission. Key effects include the inhibition of adenylyl cyclase (reducing cAMP levels), the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization), and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[13]

Signaling Pathway:

Caption: G-protein Mediated Opioid Receptor Signaling.

Quantitative Data from Structural Analogs

To contextualize the potential affinity of this compound, the following table summarizes the binding affinities (Ki, in nM) of representative phenoxyalkylpiperidine and phenylpiperidine derivatives at the proposed target sites. Lower Ki values indicate higher binding affinity.

| Compound Class | Representative Compound | σ1 Receptor Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | MOR Ki (nM) | Reference |

| Phenoxyalkylpiperidines | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | - | - | - | [2][4] |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | - | - | - | [2] | |

| Phenylpiperidines | Pethidine (Meperidine) | >10,000 | 4900 | 990 | 230 | [3][11] |

| Paroxetine | 2800 | 250 | 0.1 | >10,000 | [3] | |

| (+)-3-PPP (as reference) | 3.2 | 18 | 200 | >10,000 | [5] | |

| Fentanyl | 14.6 | >10,000 | >10,000 | 0.39 | [11] |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to show the target promiscuity of the general scaffolds.

Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a tiered experimental approach is necessary. The following protocols describe foundational assays for assessing binding affinity and functional activity at the proposed targets.

Protocol: Radioligand Binding Assay for Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for σ1 receptors, monoamine transporters (DAT, SERT, NET), and opioid receptors (MOR, KOR, DOR).

Causality: This assay directly measures the interaction between the test compound and the target protein. By competing with a known high-affinity radioligand, we can quantify the compound's affinity. A low Ki value indicates a strong interaction and suggests the protein is a likely biological target.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor/transporter (e.g., rat brain cortex for SERT/NET, striatum for DAT, whole brain for opioid/sigma receptors) or membranes from cells stably expressing the human recombinant target protein in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL, determined by a Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in order:

-

Assay Buffer

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DAMGO for MOR). The concentration should be near the radioligand's Kd value.

-

Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled competitor (e.g., haloperidol for σ1, cocaine for DAT, imipramine for SERT, desipramine for NET, naloxone for MOR).

-

Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C).

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: [³⁵S]GTPγS Functional Assay for GPCRs (Opioid Receptors)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at opioid receptors.

Causality: Agonist binding to a Gi/o-coupled receptor like the MOR promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates G-protein activation and confirms agonism.

Methodology:

-

Assay Setup:

-

Use the same membrane preparations as in the binding assay.

-

Prepare an assay buffer containing GDP (typically 10-30 µM), MgCl₂, NaCl, and [³⁵S]GTPγS (0.05-0.1 nM).

-

In a 96-well plate, add assay buffer, membranes, and increasing concentrations of this compound.

-

For antagonist testing, pre-incubate the membranes with the test compound before adding a known agonist (e.g., DAMGO).

-

-

Incubation and Detection:

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

A rightward shift in the agonist's dose-response curve in the presence of the test compound indicates competitive antagonism.

-

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in CNS drug discovery. While this specific molecule is primarily a synthetic precursor, a thorough analysis of its structural components strongly suggests a polypharmacological profile with potential activity at sigma-1 receptors, monoamine transporters, and opioid receptors. Its phenoxy moiety points towards sigma receptor affinity, while the core piperidine ring is a classic element in both monoamine reuptake inhibitors and opioid analgesics.

The true mechanism of action can only be unveiled through empirical investigation. The experimental protocols detailed in this guide provide a clear and robust pathway for characterizing the binding and functional profile of this compound. Such studies would not only define the pharmacology of this specific compound but could also inform the rational design of novel derivatives with optimized potency and selectivity for a desired CNS target, potentially leading to new therapeutics for neurological and psychiatric disorders.

References

-

Berardi, F., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.

-

Caraci, F., et al. (2006). Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5222-5.

-

Wikipedia. (n.d.). Phenylpiperidine.

-

Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS Institutional Research Information System.

-

Ukai, M., et al. (1998). In vivo functional interaction between phencyclidine binding sites and sigma receptors to produce head-weaving behavior in rats. Journal of Pharmacology and Experimental Therapeutics, 286(2), 851-8.

-

Abate, C., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. University of Bari Aldo Moro.

-

Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.

-

Tiwari, Y., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(22), 16672-16696.

-

Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S123-38.

-

Iadanza, M. D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1361-1369.

-

Chen, Z., et al. (2004). 4-Phenyl piperidine derived mu opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5269-72.

-

Casy, A. F., & Ogungbamila, F. O. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583-5.

-

Portoghese, P. S., & Larson, D. L. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(5), 633-8.

-

Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151.

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 638-42.

-

Sim, M., et al. (2012). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships. Journal of Natural Products, 75(12), 2228-2233.

-

ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.

-

de Freitas, R. F., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(12), 17593-17604.

-

Saha, K., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules, 27(19), 6540.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.

-